6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at a large scale .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing a functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various alkyl or aryl groups .
Scientific Research Applications
6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the fluorine and methoxy groups.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar but without the fluorine substitution.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine: Similar but without the methoxy group.
Uniqueness
6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potency, selectivity, and pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C9H7FN2O3 |
---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
6-fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O3/c1-15-6-3-7(10)12-8-4(6)2-5(11-8)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
LIUNNRVYDGLMHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(N2)C(=O)O)F |
Origin of Product |
United States |
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